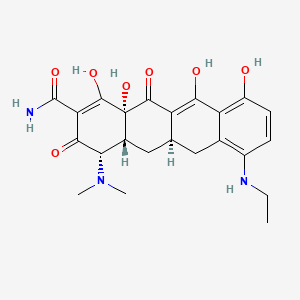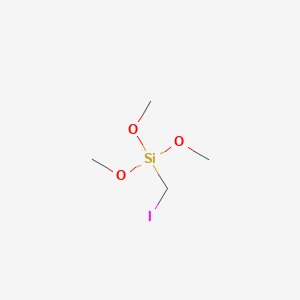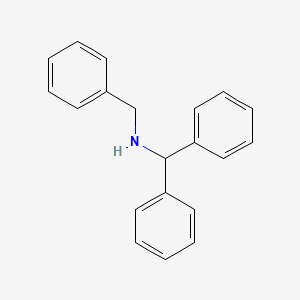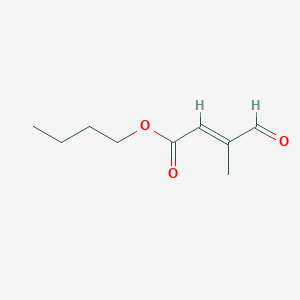
Minocycline Amino Ethyl Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minocycline Amino Ethyl Derivative is a compound derived from minocycline, a second-generation tetracycline antibiotic. Minocycline itself is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The amino ethyl derivative of minocycline has been developed to enhance its pharmacokinetic properties and reduce toxicity, making it a promising candidate for various scientific and medical applications .
Preparation Methods
The synthesis of Minocycline Amino Ethyl Derivative typically involves a proline-catalyzed three-component Mannich reaction. This reaction uses commercially available 9-amino minocycline as the core, along with aldehydes and ketones. The reaction conditions are optimized to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Minocycline Amino Ethyl Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Mannich Reaction: As mentioned, the Mannich reaction is a key synthetic route for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Minocycline Amino Ethyl Derivative has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel tetracycline antibiotics and other derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference material in quality control
Mechanism of Action
The mechanism of action of Minocycline Amino Ethyl Derivative involves inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of amino-acyl-tRNA to the ribosomal acceptor site. This action effectively halts the translation process, leading to bacterial cell death . The compound may also interact with other molecular targets and pathways, contributing to its broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Minocycline Amino Ethyl Derivative is unique compared to other tetracycline derivatives due to its enhanced pharmacokinetic properties and reduced toxicity. Similar compounds include:
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A third-generation tetracycline with a broader spectrum of activity, particularly against resistant strains.
Omadacycline and Eravacycline: Newer tetracyclines in clinical trials, showing promise in treating resistant bacterial infections
Properties
Molecular Formula |
C23H27N3O7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4S,4aR,5aR,12aR)-4-(dimethylamino)-7-(ethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-4-25-12-5-6-13(27)15-10(12)7-9-8-11-17(26(2)3)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,25,27-28,31,33H,4,7-8H2,1-3H3,(H2,24,32)/t9-,11+,17-,23-/m0/s1 |
InChI Key |
XRUWERMFAGCNIQ-HZPWUIJBSA-N |
Isomeric SMILES |
CCNC1=C2C[C@H]3C[C@@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Canonical SMILES |
CCNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)

![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)



